Cas no 1696243-62-5 (Quinoline, 4,8-dichloro-7-methyl-3-nitro-)

4,8-Dichloro-7-methyl-3-nitroquinoline is a halogenated and nitrated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the dichloro and nitro substituents, enhance reactivity and make it a valuable intermediate for synthesizing complex heterocyclic compounds. The methyl group at the 7-position may influence steric and electronic properties, offering selectivity in further functionalization. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its scaffold's ability to interact with biological targets. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
Quinoline, 4,8-dichloro-7-methyl-3-nitro- structure
1696243-62-5 structure
商品名:Quinoline, 4,8-dichloro-7-methyl-3-nitro-
CAS番号:1696243-62-5
MF:C10H6Cl2N2O2
メガワット:257.072840213776
CID:5265560

Quinoline, 4,8-dichloro-7-methyl-3-nitro- 化学的及び物理的性質

名前と識別子

    • 4,8-dichloro-7-methyl-3-nitroquinoline
    • Quinoline, 4,8-dichloro-7-methyl-3-nitro-
    • インチ: 1S/C10H6Cl2N2O2/c1-5-2-3-6-9(12)7(14(15)16)4-13-10(6)8(5)11/h2-4H,1H3
    • InChIKey: RGOWMQCZRCAZNK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 285
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 58.7

Quinoline, 4,8-dichloro-7-methyl-3-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-361590-0.25g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
0.25g
$1038.0 2025-03-18
Enamine
EN300-361590-0.05g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
0.05g
$948.0 2025-03-18
Enamine
EN300-361590-0.5g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
0.5g
$1084.0 2025-03-18
Enamine
EN300-361590-1.0g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
1.0g
$1129.0 2025-03-18
Enamine
EN300-361590-5.0g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
5.0g
$3273.0 2025-03-18
Enamine
EN300-361590-2.5g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
2.5g
$2211.0 2025-03-18
Enamine
EN300-361590-10.0g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
10.0g
$4852.0 2025-03-18
Enamine
EN300-361590-0.1g
4,8-dichloro-7-methyl-3-nitroquinoline
1696243-62-5 95.0%
0.1g
$993.0 2025-03-18

Quinoline, 4,8-dichloro-7-methyl-3-nitro- 関連文献

Quinoline, 4,8-dichloro-7-methyl-3-nitro-に関する追加情報

4,8-Dichloro-7-Methyl-3-Nitro-Quinoline: A Comprehensive Overview

The compound 4,8-dichloro-7-methyl-3-nitro-quinoline (CAS No. 1696243-62-5) is a highly specialized organic molecule belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of chlorine atoms at positions 4 and 8, a methyl group at position 7, and a nitro group at position 3. These substituents significantly influence its chemical properties, reactivity, and potential applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 4,8-dichloro-7-methyl-3-nitro-quinoline through multi-step processes involving Friedländer synthesis and subsequent functionalization. The synthesis begins with the preparation of quinoline derivatives via cyclization reactions, followed by selective substitution to introduce the desired functional groups. The introduction of chlorine atoms at positions 4 and 8 is typically achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the directing effects of existing substituents.

The nitro group at position 3 plays a crucial role in modulating the electronic properties of the molecule. Nitro groups are strong electron-withdrawing groups (EWGs), which can enhance the reactivity of the quinoline ring towards various electrophilic and nucleophilic attacks. This makes 4,8-dichloro-7-methyl-3-nitro-quinoline a valuable intermediate in the synthesis of more complex molecules. For instance, it can serve as a precursor for the development of bioactive compounds with potential applications in cancer therapy or antimicrobial agents.

One of the most promising areas of research involving this compound is its application in drug discovery. The unique combination of substituents on the quinoline ring allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Recent studies have explored the use of this compound as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. For example, its ability to interact with protein kinases has been investigated in preclinical models, showing potential for anti-cancer activity.

In addition to its role in drug discovery, 4,8-dichloro-7-methyl-3-nitro-quinoline has garnered attention in materials science due to its electronic properties. The molecule's conjugated π-system and functional groups make it a candidate for use in organic electronics. Researchers have examined its potential as an electron-deficient component in donor–acceptor complexes for organic photovoltaics (OPVs). Initial findings suggest that it could enhance charge separation efficiency when incorporated into polymer blends.

The methyl group at position 7 introduces steric effects that can influence both chemical reactivity and biological interactions. This substituent may also play a role in optimizing pharmacodynamics by affecting binding affinity to target proteins. Recent computational studies have utilized molecular docking techniques to evaluate how this methyl group impacts ligand–protein interactions in various biological systems.

From an environmental perspective, understanding the fate and transport of 4,8-dichloro-7-methyl-3-nitro-quionline is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate persistence under aerobic conditions but undergoes rapid degradation under anaerobic conditions due to microbial activity. Its bioaccumulation potential remains an area requiring further investigation.

In conclusion, 4,8-dichloro-7-methyl-3-nitro-quionline represents a versatile platform for exploring diverse chemical transformations and applications across multiple disciplines. Its unique structure provides opportunities for advancing both therapeutic development and materials innovation while raising important considerations regarding environmental safety and sustainability.

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